N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyano group, a cyclopropyl group, and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
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Attachment of the Morpholine Ring: : The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halide precursor and morpholine.
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Final Coupling Reaction: : The final step involves coupling the intermediate with 2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Protein Binding: The compound could bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)amino]acetamide: Lacks the morpholine ring, which may result in different biological activity.
N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(piperidin-4-yl)ethyl]amino]acetamide: Contains a piperidine ring instead of a morpholine ring, potentially altering its pharmacological profile.
Uniqueness
The presence of the morpholine ring in N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide distinguishes it from similar compounds. This structural feature may confer unique properties, such as enhanced solubility or specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-hydroxyethyl(2-morpholin-4-ylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-16(13-17,14-2-3-14)18-15(22)12-20(6-9-21)5-4-19-7-10-23-11-8-19/h14,21H,2-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVASSCVEXAVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(CCN2CCOCC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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